molecular formula C19H20FN3O2 B4445848 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide CAS No. 945299-21-8

1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide

Cat. No. B4445848
CAS RN: 945299-21-8
M. Wt: 341.4 g/mol
InChI Key: CUOKBNDZGQHULM-UHFFFAOYSA-N
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Description

1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, also known as FP1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act on the cholinergic system, which is involved in learning, memory, and cognition. It may also have antioxidant and anti-inflammatory effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects
Studies have shown that 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide can improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain. Additionally, 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide is its low toxicity profile, which makes it a safe candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies.

Future Directions

There are several potential future directions for research on 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide. One area of focus could be further elucidating its mechanism of action and identifying specific targets for therapeutic intervention. Additionally, further studies could investigate its potential in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, research could explore the potential of 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide as a neuroprotective agent in the context of traumatic brain injury and stroke.
Conclusion
In conclusion, 1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of neurological disorders. Its low toxicity profile, neuroprotective effects, and potential for cognitive improvement make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action and identify specific targets for therapeutic intervention.

Scientific Research Applications

1-(3-fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects and may have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-13-5-8-21-17(11-13)22-18(24)14-6-9-23(10-7-14)19(25)15-3-2-4-16(20)12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKBNDZGQHULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901160842
Record name 1-(3-Fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

945299-21-8
Record name 1-(3-Fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945299-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Fluorobenzoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901160842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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